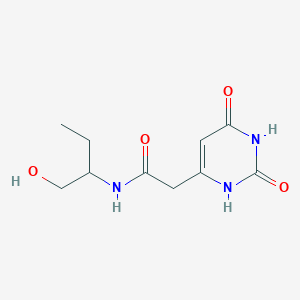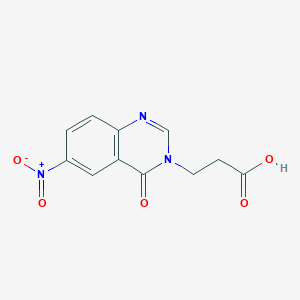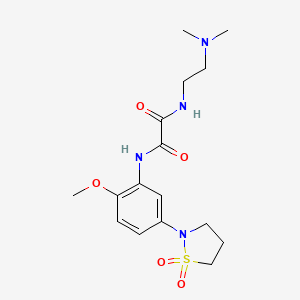
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(1-hydroxybutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(1-hydroxybutan-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THP-1, and it has been shown to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Architectures
Research has shown the ability of related compounds to form 1D and 3D supramolecular architectures through hydrogen bonding. These structures are notable in the salts of meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with related compounds, demonstrating the potential for developing new materials with unique properties (Fonari et al., 2005).
2. Synthetic Chemistry and Coordination Complexes
Another study highlighted the synthesis of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides through a three-component reaction involving related pyrimidine compounds. This indicates their usefulness in creating novel coordination compounds with potential applications in catalysis and materials science (Klimova et al., 2013).
3. Antimicrobial Applications
Compounds derived from related pyrimidine structures have been synthesized and evaluated for their antimicrobial properties. This research has produced a series of compounds with significant antibacterial and antifungal activities, suggesting their potential as templates for the development of new antimicrobial agents (Hossan et al., 2012).
4. Analgesic and Antipyretic Agents
A green chemistry approach has been employed to synthesize analogues of paracetamol, demonstrating potential as analgesic and antipyretic agents. These derivatives, involving related pyrimidine structures, highlight the role of sustainable methodologies in developing new pharmaceuticals (Reddy et al., 2014).
5. Herbicidal Screening
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(1-hydroxybutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-6(5-14)11-8(15)3-7-4-9(16)13-10(17)12-7/h4,6,14H,2-3,5H2,1H3,(H,11,15)(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHRGVLBVMYCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)


![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)
![Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478359.png)
![4-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2478361.png)
![Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478362.png)
![2-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2478363.png)
![4-Ethyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2478365.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2478368.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2478373.png)

